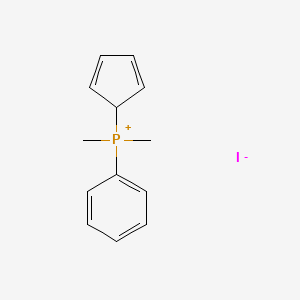
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is an organophosphorus compound with the molecular formula C13H16IP. This compound is known for its unique structure, which includes a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide typically involves the reaction of cyclopentadiene with dimethylphenylphosphine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentadiene+Dimethylphenylphosphine+Iodine→(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide
Industrial Production Methods: The key is to maintain the purity of the reactants and control the reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
Scientific Research Applications
(Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
Cyclopentadienylphosphine: Similar structure but lacks the dimethylphenyl group.
Dimethylphenylphosphine: Similar structure but lacks the cyclopentadienyl ring.
Phenylphosphonium iodide: Similar structure but lacks the cyclopentadienyl and dimethyl groups.
Uniqueness: (Cyclopenta-2,4-dien-1-yl)(dimethyl)phenylphosphanium iodide is unique due to its combination of a cyclopentadienyl ring, a dimethylphenyl group, and a phosphonium iodide moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
189276-97-9 |
|---|---|
Molecular Formula |
C13H16IP |
Molecular Weight |
330.14 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl-dimethyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C13H16P.HI/c1-14(2,13-10-6-7-11-13)12-8-4-3-5-9-12;/h3-11,13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
QITADHYKXMDIGT-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C)(C1C=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















